molecular formula C18H21N3O2 B2893062 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one CAS No. 2034580-91-9

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2893062
CAS No.: 2034580-91-9
M. Wt: 311.385
InChI Key: CSDVQPAADOZRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one (CAS 2034580-91-9) is a chemical compound with the molecular formula C18H21N3O2 and a molecular weight of 311.38 g/mol . This pyrrolidine and pyridazine-containing compound is intended for research and development purposes. Compounds featuring the pyridazinone scaffold are of significant interest in medicinal chemistry research and have been investigated for their potential as potent and selective receptor ligands . Researchers are exploring novel psychoactive substances (NPS) with structural similarities to this compound to understand their emergence and potential public health impacts . This product is provided exclusively for laboratory research use and is not intended for human therapeutic, diagnostic, or veterinary applications.

Properties

IUPAC Name

1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-14-7-9-17(20-19-14)23-16-11-12-21(13-16)18(22)10-8-15-5-3-2-4-6-15/h2-7,9,16H,8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDVQPAADOZRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one typically involves the following steps:

    Formation of the Pyridazinyl Intermediate: The starting material, 6-methylpyridazine, undergoes a nucleophilic substitution reaction with an appropriate leaving group to form the 6-methylpyridazin-3-yl intermediate.

    Pyrrolidinylation: The intermediate is then reacted with pyrrolidine under basic conditions to introduce the pyrrolidinyl group.

    Phenylpropanone Addition: Finally, the compound is subjected to a Friedel-Crafts acylation reaction with phenylpropanone to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical features of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one and related compounds:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Notable Data
Target Compound: this compound Pyridazine-Pyrrolidine Pyridazine, ether, ketone, phenyl ~342.4 (calculated) N/A Structural analog data suggest IR carbonyl peaks ~1634 cm⁻¹
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)phenyl)propenone Phthalazine-Pyrrolidine Phthalazine, propenone, diaminopyrimidine ~532.6 (reported) 122–124 IR: 1634 cm⁻¹ (ketone); NMR diastereomers observed
(Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)-phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one Pyrrolidine-Phenyl Triazole, fluorophenyl, enone ~393.4 (calculated) N/A Crystallography confirms Z-configuration; enhanced rigidity
3-(Furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one Pyrrolidine-Furan Furan, ketone 193.2 (reported) N/A SMILES: O=C(N1CCCC1)CCc2ccoc2; lower MW than pyridazine analogs

Structural and Functional Insights:

  • Pyridazine vs. Phthalazine/Phthalazinone: The target compound’s pyridazine ring (a six-membered, two-nitrogen heterocycle) differs from the phthalazine in ’s compound, which contains a fused benzene ring.
  • Ketone Positioning: The target’s propan-1-one group is analogous to the propenone in ’s compound. Both exhibit IR carbonyl stretches near 1634 cm⁻¹, but the α,β-unsaturated ketone in may enhance conjugation and stability .
  • Substituent Effects : The triazole group in ’s compound introduces hydrogen-bonding capability absent in the target, while the furan in ’s compound provides a smaller, oxygen-rich heterocycle, likely reducing steric hindrance .

Research Implications and Gaps

Further studies should explore:

  • Synthesis optimization using palladium catalysis (as in ) .
  • Comparative pharmacokinetics of pyridazine vs. pyridine/furan analogs .
  • Stereochemical resolution of the pyrrolidine-oxy linkage .

This analysis underscores the need for targeted experimental validation to fully characterize the compound’s properties.

Q & A

Q. Methodological Answer

  • Oxidation : Treating the ketone group with m-CPBA forms an epoxide, which can be used to evaluate steric effects on receptor binding. Alternatively, ozonolysis cleaves the propanone chain, revealing the role of the phenyl group in activity .

  • Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, enabling comparison of hydrogen-bonding capacity. Data from reduced analogs show a 5–10× drop in potency, underscoring the ketone’s importance .

  • Table : Modified Derivatives and Activity

    DerivativeModification5-HT₂A IC₅₀ (nM)Solubility (mg/mL)
    ParentNone12 ± 20.8 ± 0.1
    EpoxideOxidized ketone25 ± 30.5 ± 0.1
    AlcoholReduced ketone110 ± 151.2 ± 0.2

What computational and experimental approaches are synergistic for elucidating the compound’s mechanism of action in neurological pathways?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Predict binding poses at dopamine D₂ receptors. Simulations suggest the pyrrolidine oxygen forms a key hydrogen bond with Asp114 .
  • In Vitro Validation : Use radioligand displacement assays (³H-spiperone for D₂) to confirm MD predictions. Correlate ΔG (binding) from simulations with experimental Ki values .
  • Pathway Analysis : RNA-seq of treated neuronal cells identifies downstream effects on CREB and mTOR pathways, linking receptor binding to functional outcomes .

How do stereochemical considerations impact the synthesis and biological activity of this compound?

Q. Methodological Answer

  • Chiral Centers : The pyrrolidine ring introduces potential stereoisomers. Asymmetric synthesis using Evans auxiliaries or chiral catalysts (e.g., Jacobsen’s) yields enantiopure forms .
  • Activity Differences : (R)- and (S)-enantiomers show divergent receptor selectivity. For example, the (R)-form has 10× higher affinity for 5-HT₂A over D₂, while the (S)-form is non-selective .
  • Analytical Techniques : Chiral HPLC (e.g., Chiralpak AD-H column) and circular dichroism (CD) verify enantiomeric excess (>99% ee) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.